molecular formula C10H8FNO B13704877 4-Fluoro-7-methylindole-3-carbaldehyde

4-Fluoro-7-methylindole-3-carbaldehyde

Cat. No.: B13704877
M. Wt: 177.17 g/mol
InChI Key: RQLSXKKINMMEIP-UHFFFAOYSA-N
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Description

4-Fluoro-7-methylindole-3-carbaldehyde is a fluorinated indole derivative characterized by a fluorine atom at position 4, a methyl group at position 7, and a carbaldehyde functional group at position 3 of the indole scaffold. Indole derivatives are pivotal in medicinal chemistry and materials science due to their versatile reactivity and biological activity. The fluorine atom introduces electron-withdrawing effects, modulating the electronic density of the aromatic system, while the methyl group contributes steric bulk. The aldehyde group at position 3 serves as a reactive site for further functionalization, such as condensation or nucleophilic addition reactions.

Properties

Molecular Formula

C10H8FNO

Molecular Weight

177.17 g/mol

IUPAC Name

4-fluoro-7-methyl-1H-indole-3-carbaldehyde

InChI

InChI=1S/C10H8FNO/c1-6-2-3-8(11)9-7(5-13)4-12-10(6)9/h2-5,12H,1H3

InChI Key

RQLSXKKINMMEIP-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)F)C(=CN2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-7-methylindole-3-carbaldehyde typically involves the functionalization of the indole ring. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . For 4-Fluoro-7-methylindole-3-carbaldehyde, specific fluorination and methylation steps are required to introduce the fluoro and methyl groups at the desired positions on the indole ring.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent functionalization. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-7-methylindole-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields carboxylic acids, while reduction yields alcohols .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 4-Fluoro-7-methylindole-3-carbaldehyde with key analogs, highlighting substituent positions, molecular properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties Applications References
4-Fluoro-7-methylindole-3-carbaldehyde 4-F, 7-Me, 3-CHO C₁₀H₈FNO 177.18 High reactivity at CHO; steric hindrance at 7-Me Pharmaceutical intermediates
5-Fluoro-7-methylindole-3-carbaldehyde 5-F, 7-Me, 3-CHO C₁₀H₈FNO 177.18 Altered electron distribution due to 5-F Drug design (e.g., kinase inhibitors)
4-Fluoro-1H-indole-3-carbonitrile 4-F, 3-CN C₉H₅FN₂ 160.15 Polar; stable cyano group Agrochemical synthesis
7-Fluoro-4-oxochromene-3-carbaldehyde 7-F, 4-O, 3-CHO (chromene) C₁₀H₅FO₃ 192.15 Planar chromene scaffold; conjugated CHO Materials science

Electronic and Steric Effects

  • Fluorine Position: Moving fluorine from position 4 (target compound) to 5 (’s analog) alters electron density distribution.
  • Methyl Group: The 7-methyl group in the target compound introduces steric hindrance, which may slow reactions at the adjacent 6-position or influence crystal packing. This contrasts with non-methylated analogs like 4-fluoroindole-3-carbaldehyde, where reduced steric effects allow faster functionalization .
  • Functional Groups: Replacing the aldehyde with a cyano group (e.g., 4-Fluoro-1H-indole-3-carbonitrile) reduces reactivity toward nucleophiles but enhances thermal stability, making it suitable for high-temperature applications .

Physicochemical Properties

  • Solubility: The 3-carbaldehyde group increases polarity compared to cyano-substituted analogs, likely improving solubility in polar solvents like DMSO or ethanol. However, the 7-methyl group may reduce aqueous solubility due to hydrophobicity.
  • Melting Points: Fluorine and methyl substitutions typically elevate melting points compared to non-fluorinated indoles. For example, 5-Fluoro-7-methylindole-3-carbaldehyde () has a reported melting point range of 150–155°C, suggesting similar thermal stability for the 4-fluoro isomer .

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